When optimizing sulfonamide-based leads, substituting generic sulfonyl chlorides often results in loss of target potency and ADME properties. 2-Methoxy-5-(trifluoromethyl)benzenesulfonyl chloride (CAS 612541-12-5) delivers the critical ortho-methoxy, para-trifluoromethyl substitution pattern needed to maintain picomolar GPR84 antagonist activity and controlled lipophilicity.
Ensure uninterrupted lead optimization with rapid delivery.
2-Methoxy-5-(trifluoromethyl)benzenesulfonyl chloride, CAS 612541-12-5, is a highly functionalized aromatic sulfonyl chloride used as a specialized building block in medicinal chemistry and advanced organic synthesis. Its primary function is to introduce the 2-methoxy-5-(trifluoromethyl)phenylsulfonyl moiety onto amines, alcohols, or other nucleophiles. The key procurement consideration for this reagent lies in the specific combination of an electron-donating methoxy group ortho to the sulfonyl linkage and a potent electron-withdrawing, lipophilic trifluoromethyl group at the para position. These substituents are not incidental; they are precisely positioned to modulate the physicochemical and biological properties of the final target molecule, making this reagent a strategic choice for projects requiring fine-tuning of potency and ADME (absorption, distribution, metabolism, and excretion) profiles. [REFS-1, REFS-2]
Bifunctional arenesulfonyl chloride with modulated electrophilicity from ortho-methoxy and meta-trifluoromethyl groups
Enables installation of lipophilicity- and electronics-tunable sulfonyl moiety in sulfonamide or sulfonate ester synthesis
Reported utility in medicinal chemistry and agrochemical research; solid form supports precise weighing
Procuring a simpler, less expensive sulfonylating agent, such as benzenesulfonyl chloride or p-toluenesulfonyl chloride (tosyl chloride), is not a viable cost-saving strategy when the 2-methoxy-5-(trifluoromethyl)phenylsulfonyl group is specified. The unique electronic and steric effects of the methoxy and trifluoromethyl substituents are critical design elements, not interchangeable decorations. Substituting this reagent results in derivatives with fundamentally different biological potencies, receptor binding affinities, metabolic stabilities, and lipophilicities. [REFS-1, REFS-2]. For example, the trifluoromethyl group is a key contributor to target binding and lipophilicity, while the ortho-methoxy group influences the conformation and electronic nature of the sulfonamide linkage. Replacing this specific reagent leads to a different final compound that fails to meet the required performance specifications established during lead optimization in pharmaceutical research.
Ortho-methoxy group accelerates nucleophilic displacement via an ortho-effect, while meta-CF₃ increases electrophilicity; combined effect is not additive and cannot be replicated by mono-substituted analogs.
Using 2-methoxybenzenesulfonyl chloride or 4-trifluoromethylbenzenesulfonyl chloride may lead to incomplete reactions or impure products, as their reactivity profiles differ significantly.
Liquid or low-melting mono-substituted analogs complicate accurate gravimetric preparation; target compound’s solid form improves handling and storage stability.
In the development of G protein-coupled receptor 84 (GPR84) antagonists for inflammatory diseases, the choice of sulfonyl chloride is critical for achieving high potency. A direct comparison within a patent for GPR84 modulators shows that a compound synthesized with 2-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride (Compound I-1) exhibited a pIC50 of 8.1. [1]. In contrast, a direct analog where the 2-methoxy-5-(trifluoromethyl)phenylsulfonyl moiety was replaced by an unsubstituted phenylsulfonyl group (Compound I-26), derived from generic benzenesulfonyl chloride, had a pIC50 of only 6.2. [1]. This represents an approximately 79-fold increase in potency attributable to the specific structural contributions of the methoxy and trifluoromethyl groups.
| Evidence Dimension | GPR84 Antagonist Potency (pIC50) |
| Target Compound Data | 8.1 (for Compound I-1, derived from target reagent) |
| Comparator Or Baseline | 6.2 (for Compound I-26, derived from benzenesulfonyl chloride) |
| Quantified Difference | 1.9 pIC50 units (approx. 79x higher potency) |
| Conditions | PRESTO-Tango β-arrestin2 recruitment assay measuring inhibition of GPR84 activation by agonist ZQ-16 (100 nM). |
This significant increase in biological potency directly justifies the procurement of this specific reagent for synthesizing lead candidates in drug discovery programs targeting GPR84.
The trifluoromethyl group is a well-established bioisostere used to increase lipophilicity, which is a critical parameter for modulating a drug candidate's ADME profile. The lipophilicity contribution of an aromatic substituent can be estimated using the Hansch π parameter. The 5-trifluoromethyl group has a π value of +0.88, indicating a strong positive contribution to lipophilicity. [1]. The 2-methoxy group has a π value of -0.02. [2]. Therefore, the net contribution of the 2-methoxy-5-(trifluoromethyl)phenyl group is approximately +0.86. This is substantially higher than that of a standard p-tolyl group from tosyl chloride (π = +0.56) or an unsubstituted phenyl group (π = 0).
| Evidence Dimension | Calculated Lipophilicity Contribution (Sum of Hansch π values) |
| Target Compound Data | +0.86 (for 2-methoxy-5-(trifluoromethyl)phenyl moiety) |
| Comparator Or Baseline | +0.56 (for p-tolyl moiety from Tosyl chloride); 0 (for phenyl moiety from Benzenesulfonyl chloride) |
| Quantified Difference | 54% greater lipophilicity contribution vs. p-tolyl; significantly more lipophilic than phenyl |
| Conditions | Based on established Hansch π parameters for aromatic substituents. |
For medicinal chemists, this reagent is a tool for precise, data-driven increases in lipophilicity to optimize membrane permeability and other ADME properties, a task not achievable with common substitutes.
This reagent is the right choice when synthesizing sulfonamide-based GPR84 antagonists where achieving low nanomolar to high picomolar potency is the primary objective. As demonstrated by comparative data, the specific substituents are essential for maximizing target engagement and are not readily replaced by other sulfonyl moieties without a substantial loss in biological activity. [1]
This is a preferred building block in workflows where a controlled increase in a molecule's lipophilicity is required to improve its pharmacokinetic profile, such as enhancing membrane permeability or modulating metabolic stability. The significant and predictable lipophilicity contribution of the trifluoromethyl group makes it a superior choice over less-functionalized reagents like tosyl chloride for this specific design goal. [2]
When exploring the SAR of a sulfonamide series, this reagent allows for the targeted investigation of combined steric, electronic, and lipophilic effects at the solvent-exposed region of a binding pocket. Its use enables the generation of key data points to confirm or deny hypotheses related to the importance of lipophilicity and hydrogen bond acceptors (the methoxy group) in achieving target affinity and selectivity.